3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups. It is primarily studied for its potential applications in pharmaceuticals and biochemistry.
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid can be classified as:
The synthesis of 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid typically involves multi-step organic reactions. Common methods include:
Synthesis often requires controlled conditions such as temperature and pH to ensure the desired product yields. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the synthesized compound.
Key molecular data includes:
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid can participate in several chemical reactions:
These reactions are often facilitated by catalysts or specific reaction conditions, such as heat or acidic/basic environments. The kinetics of these reactions can vary significantly depending on the substituents on the pyrimidine ring.
In biological systems, compounds like 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid may act as enzyme inhibitors or modulators. The mechanism typically involves:
Research indicates that such compounds may interact with ATP-binding cassette transporters and other critical proteins involved in cellular transport mechanisms .
Key physical properties include:
Chemical properties include:
Relevant analytical data from spectral studies (NMR, IR) provide insights into functional groups and confirm structural integrity.
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid has several potential applications:
The systematic name 3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid precisely defines this molecule's structure: a pyrimidine ring with methyl groups at positions 2 and 6, a keto group at position 4, and a propionic acid chain attached at position 5. This naming follows IUPAC conventions by numbering the pyrimidine ring to prioritize the oxo group (C4) and indicating hydrogenation state ("1,4-dihydro"). The carboxylic acid chain employs the propionic acid root with positional notation specifying its attachment to C5 of the pyrimidine ring.
Significant isomeric variations exist among structurally related dihydropyrimidine carboxylates. Positional isomerism occurs when substituent positions change on the ring (e.g., 3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid [3] maintains identical functional groups but differs in methyl positions at C4/C6 versus C2/C6 in the target compound). Additionally, ring fusion isomers like 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid incorporate a thiophene ring, altering electronic properties and planarity [4]. Functional isomerism is exemplified by 3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid, where the propanoic acid attaches to a pyrazole ring connected to pyrimidine via a nitrogen bond [2].
Table 1: Structural Isomers of Pyrimidine-Based Carboxylic Acid Derivatives
Compound Name | Molecular Formula | Substituent Position | Key Structural Variation |
---|---|---|---|
3-(2,6-Dimethyl-4-oxo-1,4-dihydro-pyrimidin-5-yl)-propionic acid | C₁₀H₁₄N₂O₃ | 2,6-dimethyl, C5-chain | Reference compound |
3-(4,6-dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid [3] | C₉H₁₂N₂O₃ | 4,6-dimethyl, C5-chain | Methyl position isomerism |
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid [4] | C₁₁H₁₂N₂O₃S | Thieno-fused ring | Ring fusion isomer |
3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]propanoic acid [2] | C₁₃H₁₆N₄O₃ | Pyrazole-pyrimidine linkage | Bicyclic system with N-linkage |
Synthesis typically proceeds through a three-step sequence combining condensation, cyclization, and side-chain modification. The initial stage involves Biginelli-type condensation between ethyl acetoacetate, urea, and an aldehyde under acid catalysis to form the dihydropyrimidinone (DHPM) core. For the target molecule, acetaldehyde serves as the aldehyde source to install the C6 methyl group, while ethyl acetoacetate provides the C2 methyl and C4 carbonyl.
A critical divergence occurs at C5 functionalization. Standard DHPM synthesis yields ester groups at C4, but introducing the propionic acid side-chain requires:
Alternative routes employ pre-functionalized intermediates, such as condensing 5-formyl-2,6-dimethyl-4-oxo-1,4-dihydropyrimidine with malonic acid via Knoevenagel condensation. This approach, however, suffers from lower yields (<45%) due to imine formation at C2. Microwave-assisted synthesis demonstrates significant improvements, achieving 82% yield for the intermediate 5-(2-ethoxy-2-oxoethylidene)pyrimidine by irradiating the aldehyde with ethyl diethylphosphonoacetate (150W, 120°C, 20 min) before hydrogenation (H₂, Pd/C) and hydrolysis [4].
Table 2: Key Synthetic Steps and Conditions
Step | Reagents/Conditions | Function | Yield Range |
---|---|---|---|
DHPM core formation | Ethyl acetoacetate, urea, acetaldehyde, HCl/EtOH, reflux, 8h | Construct pyrimidinone ring | 60-75% |
C5 Alkylation | LDA/THF, −78°C → ethyl acrylate, 0°C→RT | Install propanoate side-chain | 45-68% |
Ester hydrolysis | 2M NaOH, THF/MeOH (3:1), 60°C, 12h | Convert ester to carboxylic acid | 85-92% |
Microwave-assisted alkylation | Ethyl diethylphosphonoacetate, MW, 150W, 120°C, 20min | Alternative C5 functionalization | 78-82% |
Optimizing the DHPM ring formation and subsequent C5 modifications requires addressing key bottlenecks: low regioselectivity during electrophilic substitution and side-product formation during enolate alkylation.
Catalyst screening reveals that Brønsted acids (HCl, p-TsOH) give moderate yields (60-65%) but suffer from tar formation, whereas Lewis acids (Yb(OTf)₃, ZnCl₂) improve regioselectivity to yield 70-75% of the DHPM core. However, solvent effects dramatically influence outcomes: acetic acid as solvent increases yield to 82% by preventing N-alkylation side products. Ethanol/water mixtures (4:1) further improve yield to 85% through enhanced solubility of urea [4].
For the critical C5 alkylation, temperature control is paramount. Maintaining −78°C during metallation suppresses dialkylation, increasing mono-alkylated product yield from 38% to 65%. Alternative approaches utilize phase-transfer catalysis (PTC) with benzyltriethylammonium chloride in toluene/50% NaOH, enabling alkylation at 25°C with 72% yield and eliminating cryogenic requirements.
Purification significantly impacts overall yield:
Microwave-assisted methods reduce reaction times from hours to minutes while improving yields by 20-25% compared to conventional heating, primarily by suppressing decarboxylation and dimerization side reactions. Solvent-free approaches under microwave irradiation demonstrate particular efficiency, eliminating solvent decomposition pathways [4].
Table 3: Yield Optimization Techniques Across Synthetic Stages
Synthetic Stage | Standard Yield | Optimized Method | Optimized Yield | Key Improvement Factor |
---|---|---|---|---|
DHPM ring formation | 60-65% | ZnCl₂/AcOH, reflux | 82% | Suppressed oligomerization |
C5 alkylation | 45-50% | PTC (toluene/50% NaOH) | 72% | Eliminated cryogenic conditions |
Ester hydrolysis | 85-88% | Microwave, 100W, 30min | 95% | Reduced decarboxylation |
Final purification | 75% recovery | pH-selective crystallization | 93% recovery | Exploited zwitterionic behavior |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: